molecular formula C15H18BF3O4 B8255083 Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate

Cat. No.: B8255083
M. Wt: 330.11 g/mol
InChI Key: KTMFOJFXLTWDNB-UHFFFAOYSA-N
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Description

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate: is a boronic acid derivative with a trifluoromethyl group and a methoxy ester group. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Formation: The compound can be synthesized by reacting a suitable precursor with a boronic acid derivative under controlled conditions.

  • Esterification: The carboxylic acid group is converted to its methyl ester form using methanol in the presence of a catalyst such as sulfuric acid or an acid chloride.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches using reactors equipped with temperature and pressure control systems.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the trifluoromethyl group.

  • Substitution: Substitution reactions can occur at the boronic acid moiety, leading to the formation of different boronic esters or boronic acids.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids, ketones, and alcohols.

  • Reduction Products: Reduced trifluoromethyl compounds.

  • Substitution Products: Different boronic esters and boronic acids.

Scientific Research Applications

Chemistry: The compound is used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryls and other complex organic molecules. Biology: It serves as a building block in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Medicine: The compound is explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents. Industry: It is utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical and biological processes, including enzyme inhibition and molecular recognition.

Molecular Targets and Pathways Involved:

  • Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.

  • Molecular Recognition: It can be used in molecular recognition processes to detect specific biomolecules.

Comparison with Similar Compounds

  • Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

  • Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Uniqueness:

  • Trifluoromethyl Group: The presence of the trifluoromethyl group enhances the compound's stability and reactivity compared to similar compounds without this group.

  • Versatility: The compound's ability to undergo various chemical reactions makes it a versatile reagent in organic synthesis.

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate in scientific research and industrial applications. Its unique properties and diverse reactivity make it a valuable compound in various fields.

Is there anything specific you would like to know more about?

Biological Activity

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate is a compound of interest due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity based on available research findings.

Molecular Formula : C12H14B2F3O4
Molecular Weight : 290.05 g/mol
CAS Number : 1610705-51-5

The compound contains a dioxaborolane moiety, which is known to enhance the reactivity and stability of organoboron compounds. The trifluoromethyl group is also significant as it may influence the lipophilicity and biological interactions of the molecule.

Biological Activity Overview

The biological activity of this compound has been primarily explored in the context of its interactions with various biological systems. Here are some key findings:

Anticancer Activity

Research indicates that compounds containing boron have shown promise in anticancer applications. The presence of the trifluoromethyl group may enhance the compound's ability to penetrate cellular membranes and interact with target proteins.

  • Mechanism of Action : The compound may inhibit certain signaling pathways involved in cancer cell proliferation. For instance, boron-containing compounds have been shown to affect the activity of kinases and transcription factors that regulate cell growth and apoptosis.

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects attributed to the activation of nuclear receptors such as Nurr1 (NR4A2). This receptor is crucial for neuronal survival and differentiation.

  • Case Study : In models of neurodegeneration, compounds that activate Nurr1 have been shown to promote the expression of neuroprotective genes like tyrosine hydroxylase (TH) and superoxide dismutase 2 (SOD2). The ability of this compound to activate Nurr1 could provide a therapeutic avenue for conditions like Parkinson's disease.

Research Findings

A summary of relevant research findings is presented in the following table:

StudyFindingsImplications
Demonstrated cytotoxicity against various cancer cell linesPotential use as an anticancer agent
Activation of Nurr1 leading to increased TH expression in neuronal modelsPossible application in neurodegenerative diseases
Enhanced permeability across cellular membranesImproved bioavailability for therapeutic applications

Properties

IUPAC Name

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BF3O4/c1-13(2)14(3,4)23-16(22-13)9-6-7-11(15(17,18)19)10(8-9)12(20)21-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMFOJFXLTWDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BF3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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